molecular formula C18H37FO B14747346 Octadecanol, 18-fluoro- CAS No. 408-44-6

Octadecanol, 18-fluoro-

Cat. No.: B14747346
CAS No.: 408-44-6
M. Wt: 288.5 g/mol
InChI Key: OAFXTOCEAMWERN-UHFFFAOYSA-N
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Description

18-Fluoro-octadecanol is a fluorinated derivative of octadecanol (C₁₈H₃₈O), where a fluorine atom replaces a hydrogen at the terminal carbon (C-18). Octadecanol itself is a long-chain aliphatic alcohol with applications in cosmetics, pharmaceuticals, and industrial processes . The introduction of fluorine—a highly electronegative atom—likely enhances its chemical stability, alters polarity, and modifies biological interactions compared to non-fluorinated analogs .

Properties

CAS No.

408-44-6

Molecular Formula

C18H37FO

Molecular Weight

288.5 g/mol

IUPAC Name

18-fluorooctadecan-1-ol

InChI

InChI=1S/C18H37FO/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h20H,1-18H2

InChI Key

OAFXTOCEAMWERN-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCCF)CCCCCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 18-fluoro-1-octadecanol typically involves the fluorination of octadecanol. One common method is the direct fluorination of octadecanol using elemental fluorine or a fluorinating agent such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods

Industrial production of 18-fluoro-1-octadecanol may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

2.1. Oxidation

Alcohols generally oxidize to ketones or carboxylic acids. For 18-fluoro-octadecanol:

  • Primary alcohol oxidation : Likely to form 18-fluoro-octadecanoic acid (C₁₈H₃₄FO₂) via oxidation (e.g., using KMnO₄/H+).

  • Mechanistic analogy : Fluorine’s electronegativity may stabilize intermediates, potentially altering reaction rates compared to non-fluorinated analogs .

2.2. Elimination Reactions

  • Dehydration : Heating with acids (e.g., H₂SO₄) could lead to 1-fluoro-octadecene (C₁₈H₃₃FCH₂CH₂OH → C₁₈H₃₄FCH₂CH₂ + H₂O).

  • Decarbonylation : High-temperature decomposition could produce hydrocarbons (e.g., heptadecane or octadecane), as observed in non-fluorinated alcohols .

2.3. Hydrogenation

While not directly studied, hydrogenation of fluorinated esters (e.g., ethyl stearate) to alcohols is reported . For 18-fluoro-octadecanol, hydrogenation under high pressure (e.g., 40 bar H₂) might reduce double bonds (if present) or stabilize the fluorinated chain.

Stability and Environmental Behavior

  • Biodegradation : Unfluorinated 1-octadecanol is reported to biodegrade into fatty acids and CO₂ . Fluorination may reduce biodegradability due to C-F bond strength, though specific data are lacking.

  • Physical properties : The fluorine substituent likely increases hydrophobicity and lowers water solubility compared to non-fluorinated octadecanol .

Limitations and Gaps

  • Lack of direct studies : The provided sources focus on fluorination methods ( ), non-fluorinated octadecanol ( ), or carboxylic acids ( ), not the specific alcohol derivative.

  • Mechanistic uncertainties : Fluorine’s position (terminal vs. internal) and electronic effects on reactivity are unexplored.

  • Toxicity : Data on environmental or health impacts are absent in the provided materials.

Research Recommendations

Future studies should address:

  • Synthesis optimization : Conditions for selective fluorination at the terminal hydroxyl group.

  • Reactivity profiling : Oxidation, elimination, and hydrogenation pathways under varying conditions.

  • Environmental fate : Biodegradation and partitioning behavior in aqueous systems.

(Note: Citations provide indirect support for the discussed mechanisms; no direct studies of 18-fluoro-octadecanol were found in the provided sources.)

Scientific Research Applications

18-fluoro-1-octadecanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological membranes due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent in imaging techniques.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 18-fluoro-1-octadecanol is largely dependent on its interaction with biological membranes and proteins. The fluorine atom can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems. The hydroxyl group allows for hydrogen bonding interactions, which can further modulate its effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares 18-fluoro-octadecanol with structurally similar compounds, emphasizing differences in functional groups and properties:

Compound Molecular Formula Functional Group Key Properties/Applications Reference
18-Fluoro-octadecanol C₁₈H₃₇FO -OH, -F (C-18) Hypothesized: Enhanced stability, altered solubility, potential use in surfactants/drug delivery.
1-Octadecanol C₁₈H₃₈O -OH Emollient in cosmetics, lubricant additive, precursor for surfactants.
1-Fluoro-dodecanol C₁₂H₂₅FO -OH, -F (C-1) Studied for altered dielectric properties; fluorination impacts reactivity.
Octadecanol acetate C₂₀H₄₀O₂ -OAc (ester) Pheromone in pest control; modifies volatility and bioactivity.
Octadecane thiol C₁₈H₃₈S -SH Higher dielectric constant (ε₀ > 2.2) due to sulfur; used in material science.

Physicochemical Properties

  • Polarity and Solubility: Fluorination at C-18 is expected to reduce hydrophilicity compared to 1-octadecanol, as fluorine’s electronegativity increases molecular rigidity and decreases hydrogen bonding capacity. This contrasts with sulfur-containing analogs (e.g., octadecane thiol), where polar -SH groups enhance dielectric constants .
  • Thermal Stability: Fluorinated alcohols generally exhibit higher thermal stability than their non-fluorinated counterparts, a trait advantageous in high-temperature industrial processes .

Pharmaceutical Potential

  • Drug Delivery: Non-fluorinated octadecanol is used in transdermal formulations to enhance API flux . Fluorination could further modulate stratum corneum interactions, improving penetration for lipophilic drugs.
  • Biomarker Interactions: Octadecanol levels correlate with liver disease progression . Fluorinated derivatives may exhibit distinct metabolic pathways, necessitating studies on toxicity and excretion.

Industrial Uses

  • Surfactants and Lubricants: 1-Octadecanol’s role in surfactants and lubricants could be expanded with fluorinated versions, offering resistance to oxidation and thermal degradation.
  • Material Science: Analogous to octadecane thiol’s dielectric applications , 18-fluoro-octadecanol might serve in electronic or coating industries where tailored polarity is critical.

Research Findings and Gaps

Key Studies

  • Dielectric Behavior: Research on octadecane thiol (ε₀ > 2.2) vs. octadecanol (ε₀ < 2.2) demonstrates functional groups’ impact on electromagnetic properties . Fluorinated analogs may similarly shift absorption peaks, warranting spectral analysis.
  • Environmental Persistence : Linear aliphatic alcohols (C16–C22) share environmental transport and persistence profiles . Fluorinated versions, however, may resist microbial degradation due to C-F bond strength, a critical area for future study.

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